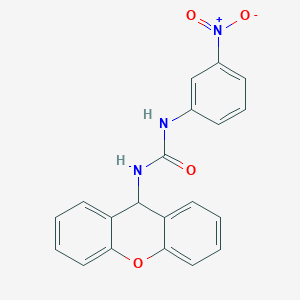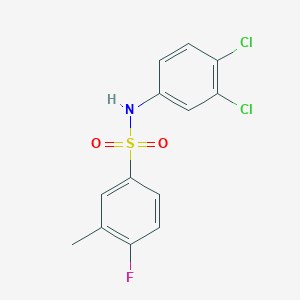![molecular formula C21H13ClN4O2S B11485242 (2Z)-2-{2-[4-(4-chlorophenoxy)phenyl]hydrazinylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11485242.png)
(2Z)-2-{2-[4-(4-chlorophenoxy)phenyl]hydrazinylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-2-[4-(4-chlorophenoxy)phenyl]hydrazono}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that features a unique structure combining a thiazole ring, a benzimidazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-2-[4-(4-chlorophenoxy)phenyl]hydrazono}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Hydrazone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, potentially with amine groups.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
2-{(Z)-2-[4-(4-chlorophenoxy)phenyl]hydrazono}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and aromatic rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)phenylhydrazine: Shares the hydrazine and chlorophenoxy groups.
Benzimidazole derivatives: Similar core structure with variations in functional groups.
Thiazole derivatives: Compounds with a thiazole ring and different substituents.
Uniqueness
2-{(Z)-2-[4-(4-chlorophenoxy)phenyl]hydrazono}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its combination of a thiazole ring, benzimidazole ring, and hydrazone linkage, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H13ClN4O2S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenoxy)phenyl]diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-ol |
InChI |
InChI=1S/C21H13ClN4O2S/c22-13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)24-25-19-20(27)26-18-4-2-1-3-17(18)23-21(26)29-19/h1-12,27H |
InChI Key |
JAUHIFDTYNBPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)

![[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-](/img/structure/B11485183.png)
![4-amino-8-(4-hydroxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11485203.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide](/img/structure/B11485205.png)
![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11485210.png)
![10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11485221.png)
![1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B11485225.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chloro-6-fluorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11485231.png)

![5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11485238.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485255.png)
![3-(2-fluorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485267.png)
![8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide](/img/structure/B11485273.png)
